

Biological Activity of Dicaffeoylquinic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,5-Dicaffeoylquinic acid*

Cat. No.: B1669657

[Get Quote](#)

Executive Summary: Dicaffeoylquinic acids (diCQAs) are a class of polyphenolic compounds found abundantly in various plants and are recognized for their significant therapeutic potential. As esters of caffeic acid and quinic acid, they exist as several structural isomers, with the position of the two caffeoyl groups on the quinic acid core dictating their biological activity. This document provides a comprehensive technical overview of the biological activities of key diCQA isomers, including **1,5-dicaffeoylquinic acid**, focusing on their antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibitory properties. We present quantitative data from various in vitro and in vivo studies, detail the experimental protocols for key assays, and illustrate the underlying molecular mechanisms and experimental workflows through signaling pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals working to harness the therapeutic potential of these compounds.

Introduction to Dicaffeoylquinic Acids (diCQAs)

Dicaffeoylquinic acids are specialized plant metabolites formed by the esterification of two caffeic acid molecules with one quinic acid molecule.^[1] The quinic acid core has four potential substitution positions, leading to six possible diCQA isomers: 1,3-diCQA, 1,4-diCQA, 1,5-diCQA, 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA.^{[2][3][4]} It is important to note that nomenclature can be inconsistent across the literature; for instance, 1,3-diCQA and 1,5-diCQA differ in stereochemistry but may sometimes be ambiguously named.^[2] These compounds are widely distributed in the plant kingdom, with notable sources including coffee, Echinacea species, and *Ilex kudingcha*, and are consumed in significant quantities through diet.^{[5][6]} Their diverse

pharmacological profile, including antioxidant, anti-inflammatory, neuroprotective, and antiviral effects, makes them compelling candidates for drug discovery and development.[6]

Antioxidant Activity

The potent antioxidant properties of diCQAs are a cornerstone of their biological activity, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[7]

Generally, diCQAs exhibit greater antioxidant activity than their monocaffeoylquinic acid counterparts due to the presence of two catechol rings, which increases the number of hydroxyl groups available for radical scavenging.[8][9][10] Subtle structural differences among the isomers influence their antioxidant potential, with studies suggesting that 4,5-diCQA often exhibits superior activity compared to other isomers like 3,4-diCQA and 3,5-diCQA in certain assays.[7][8][9]

Table 1: Comparative Antioxidant Activity of diCQA Isomers

Isomer	Assay	IC50 / Activity Value	Source
3,5-dicaffeoylquinic acid	DPPH Radical Scavenging	IC50: 4.26 µg/mL	[11]
3,5-dicaffeoylquinic acid	ABTS Radical Scavenging	TEAC value: 0.9974	[11]
3,5-dicaffeoylquinic acid	Ferric Reducing Antioxidant Power (FRAP)	3.84 mmole Trolox equivalent/g	[11]
Dicaffeoylquinic Acid Isomers (general)	DPPH Radical Scavenging	EC50 range: 7.5 - 9.5 µg/mL	[10]
Dicaffeoylquinic Acid Isomers (general)	ABTS Radical Scavenging	EC50 range: 67.3 - 77.6 µg/mL	[10]

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines a standard method for evaluating the free-radical scavenging activity of diCQA isomers.

- Reagent Preparation:

- Prepare a stock solution of the diCQA isomer in a suitable solvent (e.g., methanol or ethanol).
- Prepare a ~0.1 mM solution of DPPH in the same solvent. The solution should have an absorbance of approximately 1.0 at 517 nm.

- Assay Procedure:

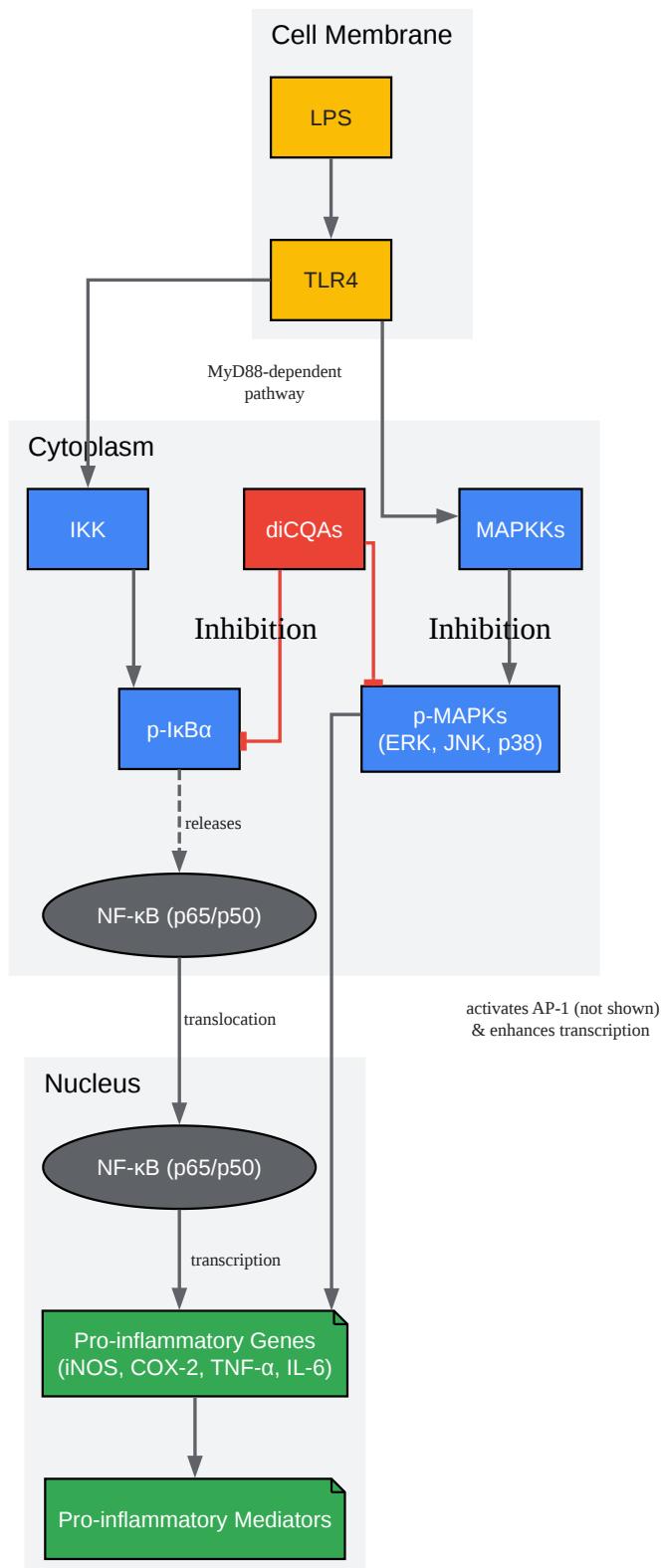
- In a 96-well microplate, add 100 μ L of various concentrations of the diCQA isomer solution to different wells.
- Add 100 μ L of the DPPH solution to each well.
- For the control, mix 100 μ L of the solvent with 100 μ L of the DPPH solution.
- For the blank, use 200 μ L of the solvent.

- Incubation and Measurement:

- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.

- Calculation:

- The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{control} - A_{sample}) / A_{control}] * 100$ where $A_{control}$ is the absorbance of the control and A_{sample} is the absorbance of the sample.
- The IC50 value (the concentration of the isomer required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.


Anti-inflammatory Activity

DiCQA isomers have demonstrated significant anti-inflammatory effects, primarily by modulating key signaling pathways involved in the inflammatory response.^[6] In vitro studies, often using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7), show that diCQAs can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6).^{[5][11][12]} This activity is achieved through the inhibition of the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways.^{[5][12][13]}

Table 2: Anti-inflammatory Activity of diCQA Isomers in LPS-Stimulated RAW264.7 Cells

Isomer	Concentration	Endpoint	% Inhibition / Effect	Source
4,5-dicaffeoylquinic acid	4 μ M	TNF- α production	~40% inhibition	[13]
4,5-dicaffeoylquinic acid	4 μ M	IL-6 production	~20% inhibition	[13]
3,5-dicaffeoylquinic acid	5 μ M	NO Production	Significant inhibition	[14]
3,5-dicaffeoylquinic acid	5 μ M	iNOS gene expression	Significant inhibition	[14]
3,5-dicaffeoylquinic acid	5 μ M	COX-2 gene expression	Significant inhibition	[14]
3,5-dicaffeoylquinic acid	5 μ M	IL-1 β gene expression	Significant inhibition	[14]

Signaling Pathway Visualization

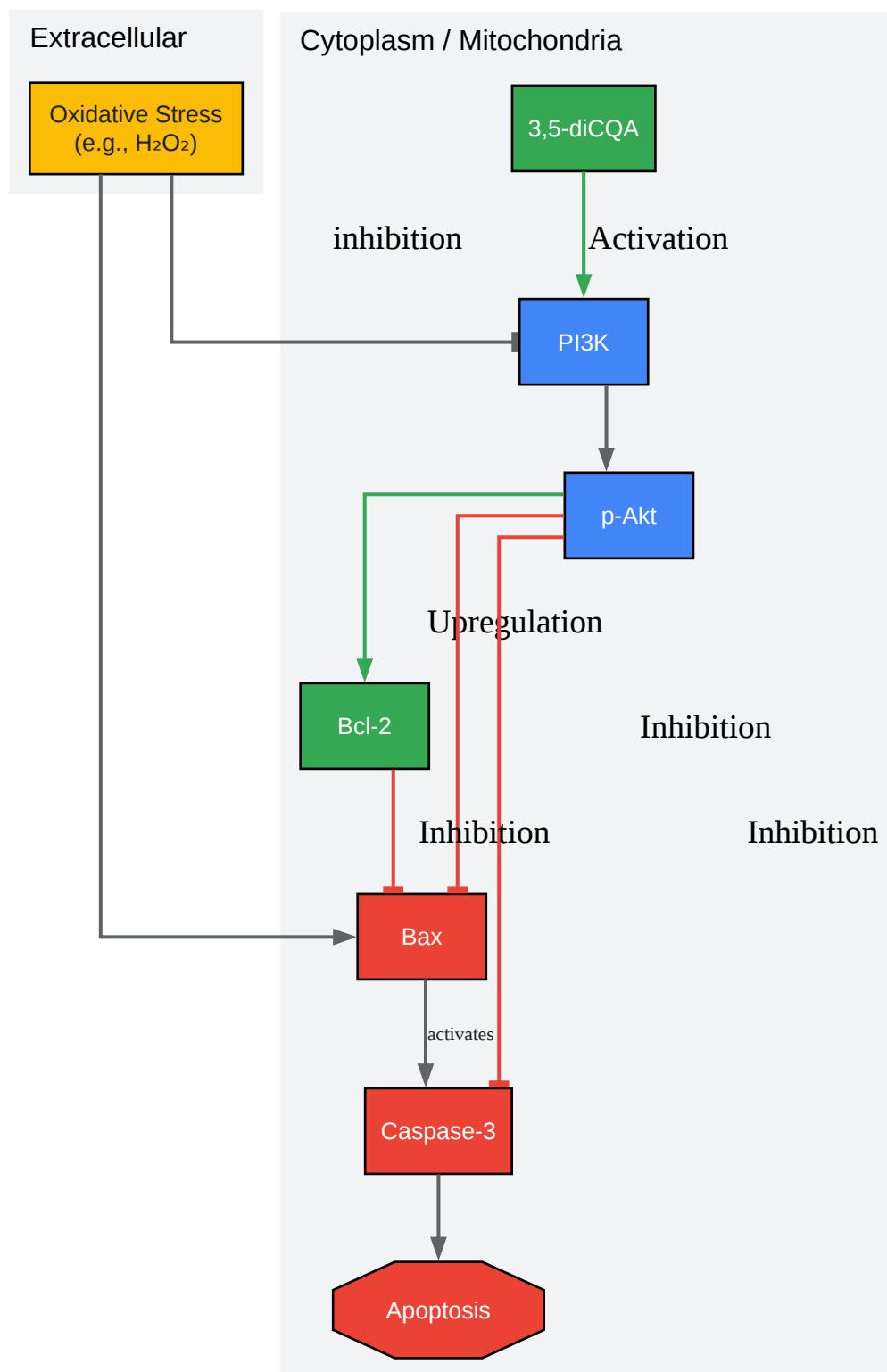
Inhibition of NF-κB and MAPK signaling pathways by diCQAs.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol details the assessment of anti-inflammatory activity in RAW264.7 cells.

- Cell Culture and Seeding:
 - Culture RAW264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[\[1\]](#)
 - Seed cells into appropriate plates (e.g., 96-well for NO assay, 6-well for protein/RNA extraction) and allow them to adhere overnight.
- Compound Treatment and Stimulation:
 - Pre-treat the cells with various non-toxic concentrations of the diCQA isomer for 1-2 hours.
 - Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 50-100 ng/mL) to the media and incubate for a specified period (e.g., 24 hours).
- Nitric Oxide (NO) Measurement (Griess Assay):
 - After incubation, collect the cell culture supernatant.
 - Mix 50 μL of supernatant with 50 μL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
 - Add 50 μL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
 - Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
- Gene and Protein Expression Analysis:

- RNA Extraction and qRT-PCR: Lyse the cells, extract total RNA, and synthesize cDNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of genes like iNOS, COX-2, TNF- α , and IL-6, normalized to a housekeeping gene (e.g., GAPDH).[\[14\]](#)
- Western Blotting: Lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., p-I κ B α , p-p65, p-ERK, p-JNK, p-p38) and their total forms. Use a loading control (e.g., β -actin) for normalization.[\[1\]](#)


Neuroprotective Effects

DiCQAs have emerged as promising neuroprotective agents, demonstrating the ability to protect neuronal cells from oxidative stress and apoptosis, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[\[15\]](#)[\[16\]](#) Studies using neuronal cell lines such as SH-SY5Y and PC-12 have shown that pretreatment with diCQAs, particularly 3,5-diCQA, can attenuate cell death induced by toxins like hydrogen peroxide (H₂O₂) or amyloid- β peptide.[\[16\]](#)[\[17\]](#) The protective mechanisms involve restoring intracellular glutathione levels, inhibiting caspase-3 activation, and modulating cell survival signaling pathways like PI3K/Akt.[\[16\]](#)[\[18\]](#)

Table 3: Neuroprotective Activity of diCQA Isomers

Isomer	Cell Line	Stressor	Effect	Source
3,5-dicaffeoylquinic acid	SH-SY5Y	H ₂ O ₂	Attenuated neuronal death and caspase-3 activation	[16]
3,5-dicaffeoylquinic acid	PC-12	Amyloid β peptide	Increased cell viability up to 2.8-fold vs. stressed control	[17]
3,5-dicaffeoylquinic acid	SH-SY5Y	A β (1-42)	Upregulated PGK1 mRNA and increased intracellular ATP	[19]
4,5-O-dicaffeoyl-1-O-(malic acid methyl ester)-quinic acid	SH-SY5Y	H ₂ O ₂	Activated endogenous antioxidant enzymes; regulated MAPK and AKT phosphorylation	[15]

Signaling Pathway Visualization

[Click to download full resolution via product page](#)

PI3K/Akt cell survival pathway activated by 3,5-diCQA.

Enzyme Inhibitory Activities

DiCQA isomers have been shown to inhibit a range of enzymes, highlighting their potential in treating various metabolic and other diseases.

- Xanthine Oxidase (XO): Inhibition of XO, which catalyzes the final steps of purine metabolism to produce uric acid, is a key strategy for treating hyperuricemia and gout. Several diCQA isomers, including 4,5-diCQA, 3,5-diCQA, and 3,4-diCQA, have been identified as XO inhibitors.[20][21][22]
- Hyaluronidase: This enzyme degrades hyaluronic acid, a major component of the extracellular matrix, and its inhibition is linked to anti-aging and anti-inflammatory effects.[23]
- Carbohydrate-Digesting Enzymes: Isomers like 3,5-diCQA and 4,5-diCQA moderately inhibit α -glucosidase and α -amylase, suggesting a role in managing type 2 diabetes by slowing carbohydrate digestion.[24]
- Other Enzymes: DiCQAs have also been shown to inhibit dipeptidyl peptidase-IV (DPPIV) and aldose reductase, further underscoring their potential in managing diabetes and its complications.[24] Additionally, 3,5-diCQA has been studied for its ability to bind to and inhibit HIV-1 integrase.[25]

Table 4: Enzyme Inhibitory Activity of diCQA Isomers

Isomer	Enzyme	IC50 Value	Source
3,5-dicaffeoylquinic acid	Xanthine Oxidase	31.6 μ M	[21]
4,5-dicaffeoylquinic acid	Xanthine Oxidase	29.5 μ M	[21]
3,4-dicaffeoylquinic acid	Xanthine Oxidase	30.1 μ M	[21]
3,5-dicaffeoylquinic acid	α -glucosidase	204.6 μ M	[24]
4,5-dicaffeoylquinic acid	α -glucosidase	261.4 μ M	[24]
3,5-dicaffeoylquinic acid	Aldose Reductase	3.1 μ M	[24]
4,5-dicaffeoylquinic acid	Aldose Reductase	2.5 μ M	[24]

Experimental Protocol: Xanthine Oxidase (XO) Inhibition Assay

This protocol describes a common spectrophotometric method for measuring XO inhibition.[\[26\]](#)

- Reagent Preparation:
 - Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).
 - Prepare a stock solution of xanthine (substrate) in 0.1 M NaOH and dilute to the final working concentration (e.g., 100 μ M) in the phosphate buffer.
 - Dilute xanthine oxidase enzyme from bovine milk to a suitable working concentration (e.g., 0.05 U/mL) in the phosphate buffer.
 - Prepare stock solutions of the diCQA isomer and a positive control (e.g., allopurinol) in a suitable solvent.

- Assay Procedure:
 - In a 96-well UV-transparent plate, add 50 μ L of phosphate buffer, 25 μ L of the diCQA isomer solution at various concentrations, and 25 μ L of the enzyme solution.
 - Incubate the mixture at room temperature (25°C) for 15 minutes.
 - Initiate the reaction by adding 150 μ L of the xanthine substrate solution.
- Measurement and Calculation:
 - Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over several minutes using a microplate reader.
 - Calculate the percentage of inhibition for each concentration of the diCQA isomer compared to a control without the inhibitor.
 - Determine the IC₅₀ value from the dose-response curve.

Experimental Protocol: Hyaluronidase Inhibition Assay

This protocol is based on a turbidimetric method where undigested hyaluronic acid is precipitated.[27][28]

- Reagent Preparation:
 - Prepare an acetate buffer (e.g., 0.1 M, pH 3.5).
 - Dissolve hyaluronidase (e.g., from bovine testes) in the acetate buffer.
 - Prepare a solution of hyaluronic acid (substrate) in buffer.
 - Prepare an acidic albumin solution (e.g., 0.1% BSA in sodium acetate buffer, pH 3.75) to act as the precipitating agent.
- Assay Procedure:
 - In a microplate or microcentrifuge tubes, mix the hyaluronidase enzyme solution with various concentrations of the diCQA isomer.

- Incubate the mixture at 37°C for 20 minutes.
- Initiate the enzymatic reaction by adding the hyaluronic acid substrate.
- Incubate the reaction mixture at 37°C for 40-45 minutes.
- Measurement and Calculation:
 - Stop the reaction and precipitate the remaining undigested hyaluronic acid by adding the acidic albumin solution.
 - After a 10-minute incubation at room temperature, measure the turbidity of the resulting suspension by reading the absorbance at 600 nm.
 - A higher absorbance indicates more undigested hyaluronic acid and thus greater enzyme inhibition.
 - Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

The isomers of dicaffeoylquinic acid, including 1,5-diCQA, represent a class of natural compounds with a remarkable breadth of biological activities. Their potent antioxidant, anti-inflammatory, and neuroprotective effects are well-documented, with underlying mechanisms involving the modulation of critical cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Furthermore, their ability to inhibit key metabolic enzymes highlights their potential for treating conditions like gout and diabetes. The subtle variations in chemical structure among the isomers significantly influence their specific activities, presenting a rich area for structure-activity relationship studies. While in vitro and preclinical data are promising, further research, including rigorous clinical trials, is necessary to fully elucidate their therapeutic efficacy, bioavailability, and safety in humans. The continued investigation of diCQA isomers holds significant promise for the development of novel, plant-derived therapeutic agents for a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. ohsu.edu [ohsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of dicaffeoylquinic acids from *Ilex kudingcha* on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antioxidant and DNA-protective activities of chlorogenic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from *Ligularia fischeri* leaves (2015) | Sunghyun Hong | 82 Citations [scispace.com]
- 12. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effect of caffeoylquinic acids from *Artemisia princeps* Pampanini against oxidative stress-induced toxicity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]
- 20. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 23. Exploring Hyaluronidase and Alpha-Glucosidase Inhibition Activities of the Hydrothermal Extract of Coffee Silverskin Obtained from a Central Composite Design [mdpi.com]
- 24. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from *Artemisia annua* L. Leaves against Diabetes and Its Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Effect of Geometrical Isomerism of 3,5-Dicaffeoylquinic Acid on Its Binding Affinity to HIV-Integrase Enzyme: A Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. bioassaysys.com [bioassaysys.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Biological Activity of Dicaffeoylquinic Acid Isomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669657#biological-activity-of-1-5-dicaffeoylquinic-acid-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com